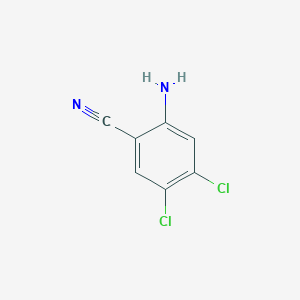

2-Amino-4,5-dichlorobenzonitrile

Overview

Description

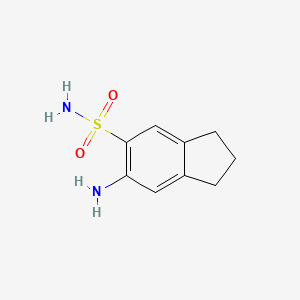

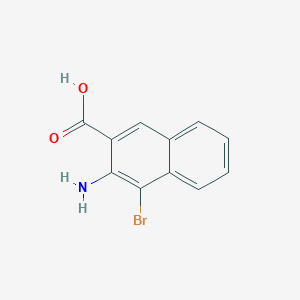

2-Amino-4,5-dichlorobenzonitrile is a chemical compound with the molecular formula C7H4Cl2N2 . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . The molecular weight of this compound is 187.03 g/mol .

Synthesis Analysis

Dichlorobenzonitriles, including this compound, are important organic intermediates for the production of many fine chemicals. They are most economically and environmentally friendly produced in the industry by ammoxidation of dichlorotoluenes . In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Molecular Structure Analysis

2-Amino-3,5-dichlorobenzonitrile has been the subject of studies focusing on its molecular structure. Researchers recorded the experimental IR and Raman spectra of this molecule and compared them with theoretical values. The molecular geometry, vibrational wavenumbers, and thermodynamic parameters were calculated using quantum chemical methods. Such studies are crucial in understanding the fundamental properties and potential applications of the molecule in various scientific fields (Rastogi et al., 2013).

Synthesis and Antimicrobial Activity

In another study, 2-arylhydrazononitriles, closely related to 2-Amino-4,5-dichlorobenzonitrile, were utilized as key synthons for synthesizing a wide variety of heterocyclic substances. These substances demonstrated promising antimicrobial activities against various bacteria and yeast, showcasing the potential of this compound derivatives in the development of new antimicrobial agents (Behbehani et al., 2011).

Environmental Contamination and Degradation

Studies have also explored the degradation and mineralization of derivatives of 2,6-dichlorobenzonitrile (a compound similar to this compound) in the environment. For instance, the degradation of the herbicide dichlobenil and its metabolite in soil and its impact on groundwater contamination have been a significant focus. The isolation of specific bacterial strains capable of degrading these compounds indicates a potential bioremediation approach to mitigate environmental contamination (Sørensen et al., 2006).

Herbicide Applications

The use of dichlobenil, a related compound, as a herbicide has been extensively studied. Its application in agriculture and the subsequent environmental effects, including its persistence in soil and water bodies, have been documented. These studies provide insights into the long-term ecological impacts of using such chemicals and inform guidelines for their safe and sustainable use (Welker & Smith, 1972).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and working in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It is known that dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals , suggesting that 2-Amino-4,5-dichlorobenzonitrile might play a role in these biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its pharmacokinetic profile.

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERKZOSLSXFLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303012 | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28568-04-9 | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28568-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

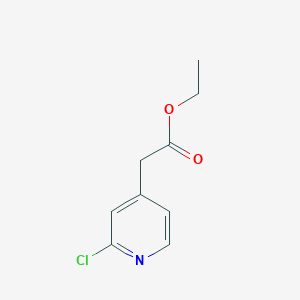

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)

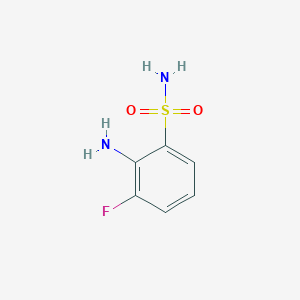

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)